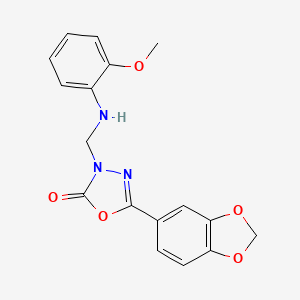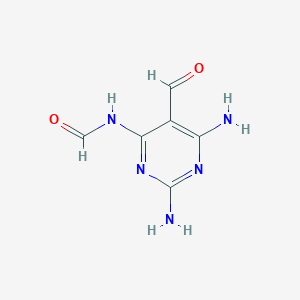![molecular formula C15H14O5 B12898551 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol CAS No. 88256-06-8](/img/structure/B12898551.png)
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is a chemical compound belonging to the class of dibenzofurans Dibenzofurans are polycyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound is characterized by three methoxy groups attached to the benzene rings and a hydroxyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 1,2,3-trimethoxybenzene and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the dibenzofuran core structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form corresponding alcohols or ethers using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of substituted dibenzofurans with various functional groups.
Applications De Recherche Scientifique
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2,3-Trimethoxydibenzo[b,d]furan-4-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: Similar structure with hydroxyl groups at positions 2 and 8.
1,2,4-Trimethoxydibenzofuran-3-ol: Similar structure with methoxy groups at positions 1, 2, and 4.
Uniqueness
1,2,3-Trimethoxydibenzo[b,d]furan-4-ol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds.
Propriétés
Numéro CAS |
88256-06-8 |
|---|---|
Formule moléculaire |
C15H14O5 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
1,2,3-trimethoxydibenzofuran-4-ol |
InChI |
InChI=1S/C15H14O5/c1-17-13-10-8-6-4-5-7-9(8)20-12(10)11(16)14(18-2)15(13)19-3/h4-7,16H,1-3H3 |
Clé InChI |
NTGZEBMJDHGZLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


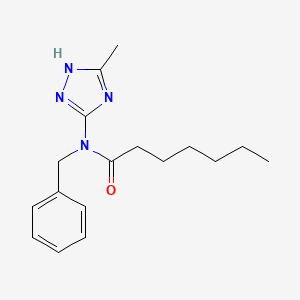
![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)

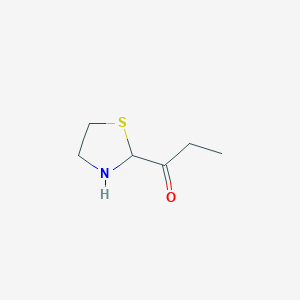
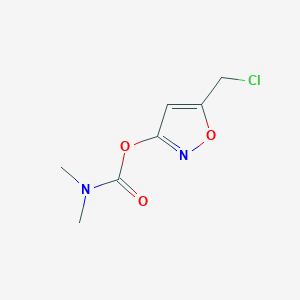
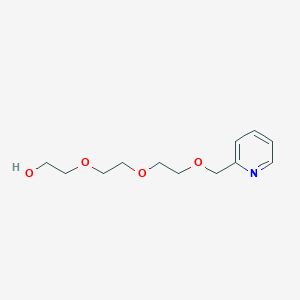
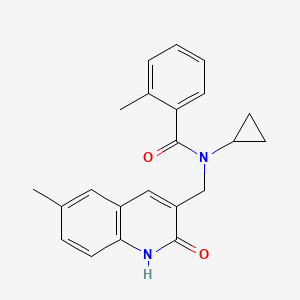


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]ethan-1-ol](/img/structure/B12898543.png)
